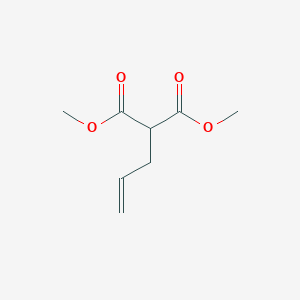

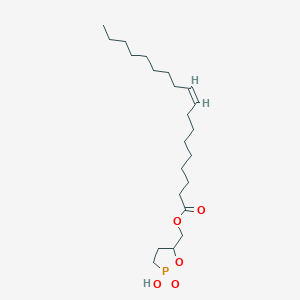

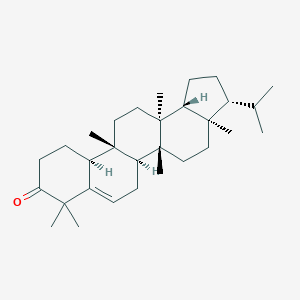

![molecular formula C11H7NS B109661 1H-Benzo[cd]indole-2-thione CAS No. 4734-98-9](/img/structure/B109661.png)

1H-Benzo[cd]indole-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1H-Benzo[cd]indole-2-thione and its derivatives has been a topic of interest in various research studies . For instance, one study discussed the design and synthesis of Benzo[cd]indol-2(1H)-ones derivatives as a lysosome-targeted anti-metastatic agent . Another study focused on the synthesis of indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties at the C-3 position .Molecular Structure Analysis

The molecular structure of 1H-Benzo[cd]indole-2-thione has been determined in several studies . For example, one study reported the determination of three new crystal structures of 1H-benzo[d]imidazole derivatives .Chemical Reactions Analysis

The chemical reactions involving 1H-Benzo[cd]indole-2-thione have been explored in various studies . For instance, one study discussed the synthesis of indole derivatives with imidazole, benzothiazole–2–-thione and benzoxazole–2–thione moieties .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzo[cd]indole-2-thione have been reported in various studies . For instance, one study reported that imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Cytoprotective Applications

1H-Benzo[cd]indole-2-thione: derivatives have been synthesized and evaluated for their cytoprotective activities. These compounds exhibit significant protection against oxidative hemolysis, which is the destruction of red blood cells due to oxidative stress . This property is particularly valuable in the development of treatments for diseases where oxidative damage is a key factor.

Antioxidant Properties

The antioxidant capacity of 1H-Benzo[cd]indole-2-thione derivatives makes them candidates for combating oxidative stress-related conditions. Their ability to act as ferrous ion chelating agents helps in preventing the formation of free radicals, thereby protecting cells from damage .

Antibacterial and Fungicidal Activities

These compounds have shown promising results in inhibiting the growth of various bacterial and fungal strains. This includes their effectiveness against fungal strains like Coriolus versicolor , Poria placenta , Coniophora puteana , and Gloeophyllum trabeum . Such properties suggest potential applications in developing new antibacterial and antifungal therapies.

Anti-metastatic Agent in Cancer Therapy

1H-Benzo[cd]indole-2-thione: derivatives have been explored as lysosome-targeted anti-metastatic agents. They have shown potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . This highlights their potential use in cancer treatment, specifically in targeting and preventing the spread of cancer cells.

Lysosome Imaging

Some derivatives of 1H-Benzo[cd]indole-2-thione have been developed as lysosome-targeted bio-imaging agents. These compounds exhibit strong fluorescence, allowing them to be used in imaging applications to visualize lysosomes within cells . This can be particularly useful in research and diagnostic procedures in oncology.

Synthesis of Inhibitors

1H-Benzo[cd]indole-2-thione: has been used as a reactant in the synthesis of inhibitors of enzymes like thymidylate synthase. These inhibitors have potential applications in the treatment of various diseases, including cancer, by targeting specific metabolic pathways .

Antitubercular Activity

Indole derivatives, including those related to 1H-Benzo[cd]indole-2-thione , have been investigated for their antitubercular activity. They have shown effectiveness against Mycobacterium tuberculosis, suggesting a role in developing new treatments for tuberculosis .

Eigenschaften

IUPAC Name |

1H-benzo[cd]indole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYOCLXLQBLONC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=S)NC3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzo[cd]indole-2-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

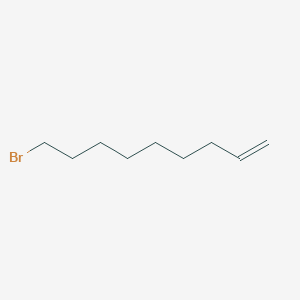

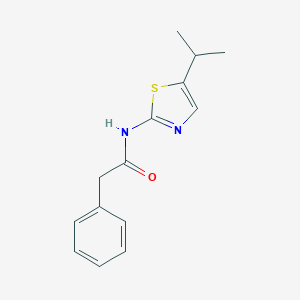

![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)

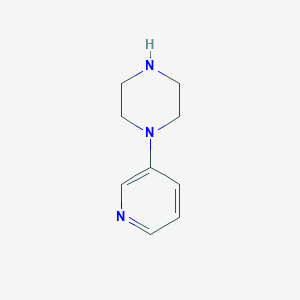

![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)